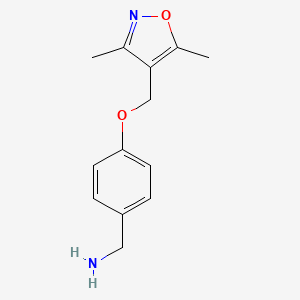

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine

Description

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is a phenylmethanamine derivative featuring a 3,5-dimethylisoxazole moiety linked via a methoxy group to the aromatic ring. This compound is of interest due to its structural hybridity, combining a lipophilic isoxazole ring with a polar primary amine group.

Properties

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQGQZVKMXZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine typically involves the following steps:

Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable leaving group.

Coupling with the Phenyl Ring: The final step involves coupling the 3,5-dimethylisoxazole moiety with a phenyl ring bearing a methanamine group. This can be done using various coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol and a suitable leaving group under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to downstream effects such as the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3,5-Dimethylisoxazol-4-yl)methanamine (CAS 131052-47-6)

- Structure : Lacks the methoxy-phenyl group, directly linking the isoxazole to the amine.

- Synthesis : Produced via reductive amination or hydrolysis of nitriles, differing from the target compound’s multi-step synthesis involving acyl chloride intermediates .

- Key Differences : Reduced steric bulk and higher polarity due to the absence of the methoxy-phenyl substituent.

2-(3,5-Dimethylisoxazol-4-yl)ethanamine (CAS 510717-69-8)

- Structure : Features an ethylamine chain instead of a phenylmethanamine group.

- Properties : Increased flexibility and lower logP (estimated 1.2 vs. 2.8 for the target compound) due to shorter alkyl chains .

- Applications : Used in peptide mimetics and as a building block for small-molecule libraries.

4-(Hexyloxy/Heptyloxy)benzenamine Derivatives

- Structure : Alkoxy chains (hexyloxy/heptyloxy) replace the isoxazole-methoxy group.

- Synthesis : Prepared via acid-catalyzed hydrolysis of acetamide precursors, contrasting with the target compound’s use of acyl chloride coupling .

- Impact of Substituents : Longer alkoxy chains enhance lipophilicity (logP ~3.5–4.0) but reduce aqueous solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | logP (Predicted) | Aqueous Solubility (mg/mL) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₆N₂O₂ | 2.8 | 0.12 | Methoxy-linked phenyl-isoxazole |

| (3,5-Dimethylisoxazol-4-yl)methanamine | C₆H₁₀N₂O | 1.5 | 1.45 | Direct isoxazole-amine linkage |

| 2-(3,5-Dimethylisoxazol-4-yl)ethanamine | C₇H₁₂N₂O | 1.2 | 2.30 | Ethylamine spacer |

| 4-Hexyloxybenzenamine | C₁₂H₁₉NO | 3.5 | 0.08 | Linear alkoxy chain |

Notes:

Biological Activity

(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine is a compound characterized by its unique structural features, including a methanamine group and a 3,5-dimethylisoxazole moiety. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine. Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol. The presence of both the isoxazole ring and the methanamine group contributes to its distinctive biological activities.

Biological Activity Overview

The biological activities of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine can be categorized into several key areas:

1. Medicinal Chemistry

Research indicates that this compound may serve as a pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory applications. Its structural components allow it to interact with various biological targets, potentially modulating their activity.

2. Enzyme Inhibition

Studies have shown that the compound can inhibit specific enzymes involved in cancer progression. For instance, it has been evaluated for its effects on GSK3β (Glycogen synthase kinase 3 beta), a key player in several signaling pathways associated with cancer cell proliferation .

3. Antioxidant Properties

Preliminary investigations suggest that (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine:

Case Study 1: Anti-Cancer Activity

A study focused on the compound's ability to inhibit cancer cell lines demonstrated significant cytotoxic effects against various types of cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Anti-Inflammatory Effects

In vivo studies indicated that the compound reduced inflammation markers in animal models of arthritis. This effect was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

To understand the uniqueness of (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)methanamine | Isoxazole ring only | Limited anti-cancer activity |

| (4-Methoxyphenyl)methanamine | Methanamine group only | Moderate anti-inflammatory activity |

| (3,5-Dimethylisoxazol-4-yl)methoxybenzene | Lacks methanamine | Minimal biological activity |

The combination of both the isoxazole ring and the methanamine group in our compound enhances its potential for diverse biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.